molecular formula C15H33N3 B3052436 2-Tetradecylguanidine CAS No. 41383-25-9

2-Tetradecylguanidine

Cat. No.: B3052436
CAS No.: 41383-25-9
M. Wt: 255.44 g/mol
InChI Key: HEPBMDUSWIMDBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tetradecylguanidine is an organic compound with the molecular formula C15H33N3 It is a derivative of guanidine, featuring a long aliphatic chain attached to the guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Tetradecylguanidine typically involves the reaction of tetradecylamine with a guanidylating agent. One common method is the reaction of tetradecylamine with S-methylisothiourea under basic conditions to yield this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Tetradecylguanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of the compound, such as primary amines.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

2-Tetradecylguanidine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Tetradecylguanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to modulation of their activity. The compound’s long aliphatic chain enhances its lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.

Comparison with Similar Compounds

  • 2-Decylguanidine
  • 2-Dodecylguanidine
  • 2-Hexadecylguanidine

Comparison: 2-Tetradecylguanidine is unique due to its specific chain length, which influences its chemical properties and biological activity. Compared to shorter or longer chain guanidines, this compound exhibits distinct solubility, reactivity, and interaction with biological targets. Its specific structure makes it suitable for applications where a balance between hydrophilicity and lipophilicity is required.

Properties

IUPAC Name

2-tetradecylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)17/h2-14H2,1H3,(H4,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPBMDUSWIMDBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274875
Record name 2-tetradecylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41383-25-9
Record name 2-tetradecylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tetradecylguanidine
Reactant of Route 2
Reactant of Route 2
2-Tetradecylguanidine
Reactant of Route 3
Reactant of Route 3
2-Tetradecylguanidine
Reactant of Route 4
Reactant of Route 4
2-Tetradecylguanidine
Reactant of Route 5
2-Tetradecylguanidine
Reactant of Route 6
2-Tetradecylguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.